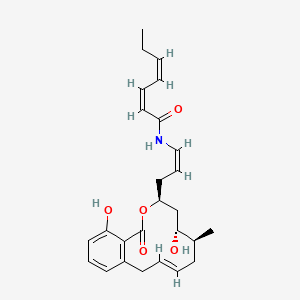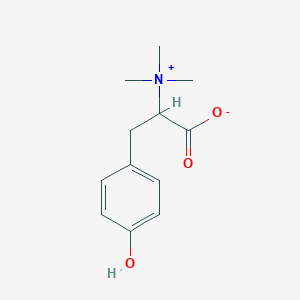
N,N,N-trimethyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosine betaine is an amino acid betaine derived from tyrosine. It is an amino-acid betaine and a tyrosine derivative.
科学的研究の応用
NMR Studies of Protein-Protein and Protein-Ligand Interactions
A study by Abdelkader et al. (2021) explores the use of Trimethylsilyl (TMS) groups as NMR probes in biological macromolecules. They reported a system for genetic encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK) for site-specific incorporation into proteins. This method is significant for studying protein structure and function, offering an inexpensive and convenient NMR probe for detecting ligand binding and measuring the rate of conformational change and protein dimerization by paramagnetic relaxation enhancement (Abdelkader et al., 2021).
Development of Latent Fluorophores
Chandran, Dickson, and Raines (2005) described the synthesis and use of a new class of latent fluorophores based on the trimethyl lock. These fluorophores exhibit unique advantages, including stability in biological environments and rapid yield upon acetyl-group hydrolysis by specific enzymes. This innovation is crucial for research in biological sciences, offering novel latent fluorophores for various applications (Chandran, Dickson, & Raines, 2005).
Synthesis of N,N'-diBoc-dityrosine and dityrosine
Lee et al. (2011) presented an alternative method for the preparation of N,N'-diBoc-dityrosine (DBDY) from N-Boc-l-tyrosine using horseradish peroxidase (HRP) catalysis. This method yields DBDY with a purity of 89.7% and is advantageous for binding to polymers, amino acids, drugs, antibodies, etc. This study contributes to the field of biochemical synthesis and analysis of oxidative protein damage biomarkers (Lee et al., 2011).
Preparation of Trityl Derivatives of Amino Acids
Rabinovich et al. (2004) obtained N-trityl-substituted amino acids, including tyrosine, with the aid of the silylation reaction. This research is significant in the field of organic chemistry and offers insights into the preparation and characterization of amino acid derivatives, which can have various applications in biological and chemical studies (Rabinovich et al., 2004).
Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry
Hirota et al. (2003) discussed the use of Epsilon-N,N,N-trimethyllysine in mass spectrometry, especially in the analysis of post-translational modifications of proteins. This technique is crucial for identifying specific protein modifications, aiding in the understanding of protein function and interaction (Hirota et al., 2003).
Chromatin State Mapping in Cells
Mikkelsen et al. (2007) reported the application of sequencing technology for profiling histone modifications, which include lysine trimethylation. Their research provides a framework for the application of comprehensive chromatin profiling, important for understanding cell populations and lineage potential (Mikkelsen et al., 2007).
Asymmetric Synthesis of Novel Sterically Constrained Amino Acids
Soloshonok, Tang, and Hruby (2001) developed a method for asymmetric synthesis of trimethyltyrosine and phenylalanine derivatives. This method is important for the preparation of nonnatural amino acids, contributing to the field of peptide and protein engineering (Soloshonok et al., 2001).
Direct Polycondensation of N-trimellitylimido-L-leucine
Mallakpour et al. (2000) discussed the synthesis of poly(amide–imide)s from N-trimellitylimido-l-leucine. This research is significant for the development of new optically active and thermally stable polymers, which have applications in material science (Mallakpour et al., 2000).
Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides
Lu and Cheng (2008) reported a strategy using N-trimethylsilyl (N-TMS) amine for controlled ring-opening polymerization of amino acid N-carboxyanhydrides. This technique is vital for the synthesis of polypeptides with controlled molecular weights and functionalities (Lu & Cheng, 2008).
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16) |
InChIキー |
KDVBLCRQNNLSIV-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |
同義語 |
maokonine tyrosine betaine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)



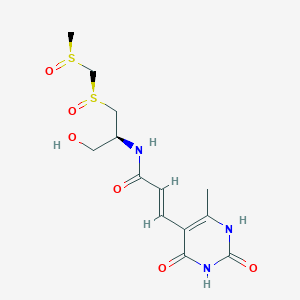


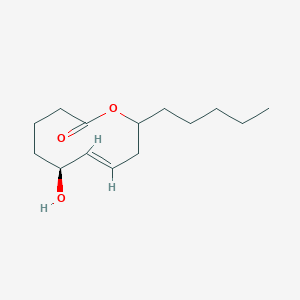
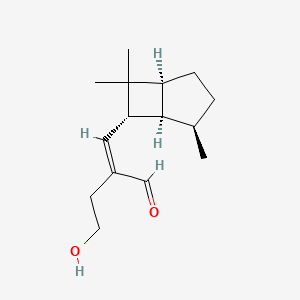

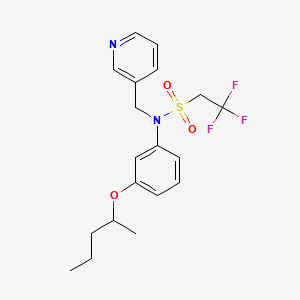
![[(2R)-1-(4-tert-butylphenoxy)-3-(2-nitroimidazol-1-yl)propan-2-yl] N-(2-bromoacetyl)carbamate](/img/structure/B1251225.png)
